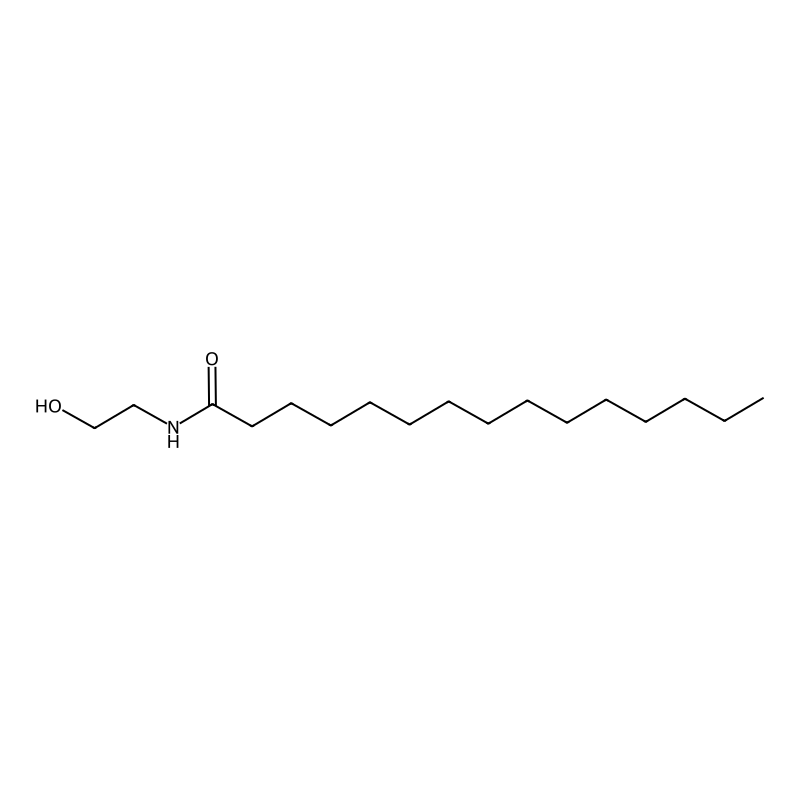

N-(2-Hydroxyethyl)pentadecanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(2-Hydroxyethyl)pentadecanamide is an organic compound with the molecular formula and a molecular weight of 285.47 g/mol. It is classified as a fatty acid amide, specifically an ethanolamide derived from pentadecanoic acid. The compound features a long hydrocarbon chain, making it part of the lipid family, which contributes to its amphiphilic properties. Its structure can be represented by the following SMILES notation: O=C(NCCO)CCCCCCCCCCCCCC .

The specific mechanism of action of N-(2-Hydroxyethyl)pentadecanamide remains largely unexplored. However, its structural similarity to other fatty acid amides, particularly N-oleoylethanolamide (OLEA), suggests potential areas for investigation. OLEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in regulating lipid metabolism and inflammation. Therefore, N-(2-Hydroxyethyl)pentadecanamide might possess similar PPARα modulatory properties, but this requires further research [].

- Hydrolysis: In the presence of water and under acidic or basic conditions, N-(2-Hydroxyethyl)pentadecanamide can hydrolyze to yield pentadecanoic acid and 2-hydroxyethylamine.

- Transamidation: This compound can react with other amines to form new amides, which may be useful in synthesizing derivatives with different properties.

- Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids, leading to the formation of esters.

These reactions are essential for modifying the compound for various applications in research and industry.

Research indicates that N-(2-Hydroxyethyl)pentadecanamide exhibits several biological activities, particularly in skin and cellular applications. Its structural similarity to natural lipids suggests potential roles in:

- Skin Barrier Function: The compound may enhance skin hydration and barrier integrity due to its lipid-like properties.

- Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic formulations targeting skin conditions.

- Cell Membrane Interaction: As an amphiphilic molecule, it may influence cell membrane dynamics, potentially affecting cellular signaling pathways.

Further studies are needed to elucidate its full biological profile.

N-(2-Hydroxyethyl)pentadecanamide can be synthesized through several methods:

- Direct Amide Formation: Reacting pentadecanoic acid with 2-hydroxyethylamine under controlled conditions (heat, catalysts) leads to the formation of N-(2-Hydroxyethyl)pentadecanamide.

- Ethanolamine Reaction: Ethanolamine can react with fatty acid chlorides derived from pentadecanoic acid to yield the desired amide.

- Lipase-Catalyzed Synthesis: Enzymatic methods using lipases can facilitate the formation of this compound under mild conditions, improving selectivity and yield.

N-(2-Hydroxyethyl)pentadecanamide has several applications across various fields:

- Cosmetics and Personal Care: Due to its moisturizing properties, it is used in creams and lotions aimed at enhancing skin hydration.

- Pharmaceuticals: Its potential anti-inflammatory effects make it a candidate for formulations targeting dermatological conditions.

- Biomaterials: Research into its use as a component in biodegradable materials is ongoing due to its lipid-like characteristics.

Interaction studies of N-(2-Hydroxyethyl)pentadecanamide focus on its compatibility with biological membranes and other compounds:

- Membrane Interaction: Studies indicate that this compound interacts favorably with phospholipid membranes, suggesting potential applications in drug delivery systems.

- Synergistic Effects: When combined with other bioactive compounds, it may enhance their efficacy through improved solubility or stability.

Several compounds share structural or functional similarities with N-(2-Hydroxyethyl)pentadecanamide. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)decanamide | Shorter carbon chain; used in similar applications. | |

| N-(2-Hydroxyethyl)hexadecanamide | Longer carbon chain; enhanced hydrophobicity. | |

| N,N-Bis(2-hydroxyethyl)pentadecanamide | Contains two hydroxyethyl groups; potential for increased solubility. |

Uniqueness

N-(2-Hydroxyethyl)pentadecanamide is unique due to its specific carbon chain length (fifteen carbons), which influences its physical properties and biological activity compared to shorter or longer chain analogs. Its ability to function effectively in both hydrophilic and hydrophobic environments makes it particularly versatile for applications in cosmetics and pharmaceuticals.